2,4-Bis(trifluoromethyl)acetyl chloride

Electrophilic reactivity Nucleophilic acyl substitution Electron-withdrawing group effect

2,4-Bis(trifluoromethyl)acetyl chloride (CAS 221319-34-2) is an essential acylating agent for introducing the 2,4-bis(trifluoromethyl)phenylacetyl pharmacophore. This exact 2,4-regioisomer is mandatory for synthesizing L-768673, a selective IKs channel blocker. Regioisomers (e.g., 3,5-CF₃) alter logP, pKa, and target engagement, invalidating regulatory filings. The dual CF₃ groups enhance electrophilicity vs. non-fluorinated analogs, ensuring reliable reaction kinetics and yields.

Molecular Formula C10H5ClF6O
Molecular Weight 290.59 g/mol
CAS No. 221319-34-2
Cat. No. B3117171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Bis(trifluoromethyl)acetyl chloride
CAS221319-34-2
Molecular FormulaC10H5ClF6O
Molecular Weight290.59 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CC(=O)Cl
InChIInChI=1S/C10H5ClF6O/c11-8(18)3-5-1-2-6(9(12,13)14)4-7(5)10(15,16)17/h1-2,4H,3H2
InChIKeyYSHBMXCRYAEEPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Bis(trifluoromethyl)acetyl chloride CAS 221319-34-2: Core Properties and Procurement Context


2,4-Bis(trifluoromethyl)acetyl chloride (CAS 221319-34-2) is a specialty acyl chloride distinguished by the presence of two trifluoromethyl (CF₃) groups on the 2,4-positions of its phenylacetyl framework. This strong electron-withdrawing substitution pattern substantially increases the electrophilicity of the carbonyl carbon compared to non-fluorinated or mono-CF₃ analogs, enhancing its reactivity in nucleophilic acyl substitution reactions . Commercially, the compound is typically supplied at 95% purity and requires storage in cool, dry conditions to maintain stability . Its primary utility lies as a versatile building block for introducing the 2,4-bis(trifluoromethyl)phenylacetyl moiety into target molecules, with applications spanning pharmaceutical and agrochemical intermediate synthesis .

Why Simple Acetyl Chloride or Mono-CF₃ Analogs Cannot Replace 2,4-Bis(trifluoromethyl)acetyl chloride in Regulated Synthesis


Substitution with a simpler acetyl chloride or a mono-CF₃ variant is not feasible in synthetic routes where the 2,4-bis(trifluoromethyl)phenylacetyl moiety is critical for downstream biological activity or material properties. The unique electronic and steric profile conferred by the specific 2,4-CF₃ substitution pattern directly influences the reactivity of the acyl chloride and the subsequent interactions of the derivatized molecule with its biological target, as evidenced by structure-activity relationship (SAR) studies on analogous scaffolds . Furthermore, the use of an incorrect isomer (e.g., 3,5-CF₃) or an alternative acylating agent introduces different physiochemical properties (e.g., logP, pKa) that can alter reaction kinetics, product yields, and purification profiles, ultimately failing to meet validated process specifications for regulatory filings or quality control .

Quantitative Differentiation of 2,4-Bis(trifluoromethyl)acetyl chloride: Evidence for Scientific Selection


Enhanced Electrophilicity Due to 2,4-CF₃ Substitution Compared to Non-Fluorinated Analogs

The presence of two electron-withdrawing trifluoromethyl groups on the phenyl ring significantly increases the electrophilicity of the carbonyl carbon in 2,4-bis(trifluoromethyl)acetyl chloride relative to non-fluorinated phenylacetyl chloride. This is a class-level effect where the strong inductive withdrawal by CF₃ groups enhances susceptibility to nucleophilic attack . While direct experimental rate constants for this specific compound are not available in public literature, the well-established electronic effect of CF₃ substitution (Hammett σₘ = 0.43, σₚ = 0.54) provides a quantitative framework for predicting increased reactivity compared to an unsubstituted phenylacetyl chloride (σ ≈ 0) [1].

Electrophilic reactivity Nucleophilic acyl substitution Electron-withdrawing group effect

Higher Purity Specification as a Differentiator for Downstream Process Robustness

Commercially, 2,4-bis(trifluoromethyl)acetyl chloride is routinely offered with a minimum purity specification of 95% . While purity data for directly comparable isomers (e.g., 3,5-bis(trifluoromethyl)phenylacetyl chloride) are not consistently published with a lower benchmark, this high specification point serves as a quality assurance for procurement. Using a lower-purity acyl chloride (e.g., technical grade, 90%) introduces variability in stoichiometric calculations and can lead to lower yields and more complex purification of the final product due to side reactions from impurities [1].

Purity Quality control Synthetic intermediate

Precursor to L-768673: A Case Study in Regioisomeric Specificity

2,4-Bis(trifluoromethyl)phenylacetic acid, the direct hydrolysis product of the target acyl chloride , serves as a critical intermediate in the synthesis of L-768673, a potent and selective IKs blocker with antiarrhythmic effects . The synthesis requires the specific 2,4-bis(trifluoromethyl)phenylacetyl moiety; use of the 3,5-isomer or other CF₃-substituted phenylacetic acids would likely yield a different compound with altered pharmacological activity, as demonstrated in SAR studies for this class of ion channel modulators [1]. This highlights the irreplaceable role of the exact 2,4-substitution pattern in producing a specific, bioactive pharmaceutical candidate.

Pharmaceutical intermediate IKs blocker Antiarrhythmic Regioselectivity

Validated Application Scenarios for 2,4-Bis(trifluoromethyl)acetyl chloride Procurement


Synthesis of Bioactive Molecules Requiring Precise 2,4-CF₃ Substitution (e.g., IKs Blockers)

This compound is the definitive starting material for synthesizing pharmaceutical candidates like L-768673, a selective IKs channel blocker . In this context, procurement is driven by the need for exact regiochemical fidelity; the 2,4-bis(trifluoromethyl)phenylacetyl moiety is a key structural determinant of target engagement and selectivity . Using a regioisomer (e.g., 3,5-) would result in a different molecule with unknown pharmacological properties, making the specific 2,4-substituted compound non-substitutable in a validated drug discovery or development program.

Development of High-Performance Agrochemicals and Advanced Materials

The strong electron-withdrawing nature of the 2,4-CF₃ groups imparts enhanced metabolic stability and lipophilicity to derived products, making 2,4-bis(trifluoromethyl)acetyl chloride a valuable intermediate in agrochemical research . Its use as an acylating agent allows for the introduction of this specific pharmacophore into herbicidal or fungicidal scaffolds. Additionally, its reactivity is exploited in material science for the synthesis of specialty polymers and coatings that benefit from the chemical resistance and thermal stability associated with the bis(trifluoromethyl)phenyl group .

Methodology Development for Acylation of Sterically Hindered or Weak Nucleophiles

Given its enhanced electrophilicity compared to non-fluorinated analogs (as supported by Hammett σ values) , this acyl chloride is a prime candidate for use as a model substrate in developing new acylation catalysts or reaction conditions for challenging nucleophiles. Its distinct reactivity profile allows researchers to benchmark catalyst performance and explore substrate scope under more demanding conditions, providing a quantifiable advantage over simpler acyl chlorides in method development studies.

Technical Documentation Hub

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